molecular formula C17H17N3O B240748 1-Benzyl-1-(2-cyanoethyl)-3-phenylurea

1-Benzyl-1-(2-cyanoethyl)-3-phenylurea

Cat. No.: B240748
M. Wt: 279.34 g/mol
InChI Key: ZIKNZYCQMAHVNP-UHFFFAOYSA-N
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Description

1-Benzyl-1-(2-cyanoethyl)-3-phenylurea is a substituted urea derivative characterized by a benzyl group, a 2-cyanoethyl group, and a phenyl moiety attached to the urea core. Urea derivatives are widely studied for their diverse applications in medicinal chemistry, agrochemicals, and materials science due to their hydrogen-bonding capabilities and structural versatility. The 2-cyanoethyl substituent in this compound introduces a nitrile functional group, which may enhance electrophilicity and influence solubility, reactivity, or biological interactions compared to other alkyl or halogenated analogs.

Properties

Molecular Formula

C17H17N3O

Molecular Weight

279.34 g/mol

IUPAC Name

1-benzyl-1-(2-cyanoethyl)-3-phenylurea

InChI

InChI=1S/C17H17N3O/c18-12-7-13-20(14-15-8-3-1-4-9-15)17(21)19-16-10-5-2-6-11-16/h1-6,8-11H,7,13-14H2,(H,19,21)

InChI Key

ZIKNZYCQMAHVNP-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)CN(CCC#N)C(=O)NC2=CC=CC=C2

Canonical SMILES

C1=CC=C(C=C1)CN(CCC#N)C(=O)NC2=CC=CC=C2

solubility

41.9 [ug/mL]

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares 1-Benzyl-1-(2-cyanoethyl)-3-phenylurea with five analogs, focusing on substituent effects, molecular properties, and functional distinctions.

Table 1: Structural and Molecular Comparison

Compound Name Substituents Molecular Formula Molecular Weight Key Functional Groups
This compound Benzyl, 2-cyanoethyl, phenyl Not provided* Inferred ~280–300 Urea, nitrile, aromatic rings
1-Benzyl-1-methyl-3-phenylurea Benzyl, methyl, phenyl C₁₅H₁₆N₂O 240.306 Urea, methyl, aromatic rings
1-(2-Chloroethyl)-3-phenylurea 2-Chloroethyl, phenyl C₉H₁₁ClN₂O 198.650 Urea, chloroalkyl
3-[3-(Dimethylamino)propyl]-1-phenylurea Dimethylaminopropyl, phenyl C₁₂H₁₉N₃O 221.300 Urea, tertiary amine
1-Benzyl-1-(oxaborolyl)-3-phenylurea Benzyl, oxaborolyl, phenyl C₂₀H₁₇BN₂O₂ 340.18 (approx.) Urea, boronate ester
3-(1-Benzylpyrrolidin-3-yl)-1,1-diphenylurea Benzylpyrrolidinyl, diphenyl C₂₄H₂₅N₃O 371.480 Urea, pyrrolidine, aromatic rings

*Note: The molecular formula for the target compound is inferred based on substituents (likely C₁₇H₁₆N₃O).

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